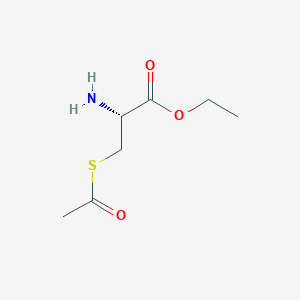

S-Acetylcysteine ethylester

Description

Structure

3D Structure

Properties

CAS No. |

89895-86-3 |

|---|---|

Molecular Formula |

C7H13NO3S |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

ethyl (2R)-3-acetylsulfanyl-2-aminopropanoate |

InChI |

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(8)4-12-5(2)9/h6H,3-4,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

ZWHMJCUATABWOE-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)N |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)N |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Characterization in Research

Methodologies for S-Acetylcysteine Ethylester Synthesis

This compound, a derivative of N-acetylcysteine (NAC), has garnered significant interest in research due to its enhanced lipophilicity and cell permeability. nih.govresearchgate.net The synthesis of this compound primarily involves the esterification of the carboxylic acid group of NAC. researchgate.net

Esterification Reactions and Optimization of Reaction Conditions

Several methods have been reported for the synthesis of this compound (also referred to as N-acetyl-L-cysteine ethyl ester or NACET in much of the literature). A common approach involves the reaction of N-acetyl-L-cysteine with ethanol (B145695) in the presence of an acid catalyst.

One documented method describes dissolving N-acetyl-L-cysteine in absolute ethanol, followed by the slow addition of anhydrous hydrochloric acid. nih.gov The anhydrous HCl can be generated in situ from the reaction of acetyl chloride with absolute ethanol. nih.gov The reaction mixture is typically stirred at room temperature for several hours to facilitate the esterification process. nih.gov

Another synthetic route involves the N-acetylation of L-cysteine ethyl ester. nih.govmdpi.com This reaction is carried out under an argon atmosphere in a solvent such as dichloromethane, with the addition of equimolar amounts of acetic anhydride. nih.govmdpi.com

A further method utilizes thionyl chloride in absolute ethanol. N-acetyl cysteine is added portion-wise to a cooled solution of thionyl chloride and ethanol. The mixture is then refluxed, and the final product is crystallized from petroleum ether. sciencemadness.org

Optimization of these reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. For instance, the reaction time for the anhydrous HCl-catalyzed esterification is reported to be 4 hours at 25°C. nih.gov

Purification Techniques for Research-Grade this compound (e.g., Chromatography)

To obtain research-grade this compound with high purity, various purification techniques are employed. A widely used method is silica (B1680970) gel column chromatography. researchgate.netnih.gov Following the synthesis, the crude product is subjected to chromatography using a suitable eluent system. A common mobile phase for this purification is a mixture of chloroform (B151607) and methanol, for example, in a 95:5 volume ratio. nih.gov

The purity of the isolated this compound is a critical parameter in research settings. High-performance liquid chromatography (HPLC) is a standard analytical technique used to confirm the purity of the synthesized compound. nih.govmdpi.com Analysis with UV detection at a wavelength of 215 nm has been shown to confirm a chemical purity of greater than 99% for this compound. nih.govmdpi.com

The following table summarizes a typical purification scheme for this compound:

| Purification Technique | Stationary Phase | Mobile Phase/Eluent | Purity Assessment |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica gel (e.g., 40–60 nm) | Chloroform:Methanol (95:5 v/v) | Subsequent HPLC analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 column (e.g., XDB-C18, 4.6 mm × 150 mm, 5 μm) | Gradient elution with solvents such as sodium acetate (B1210297) buffer and acetonitrile | >99% with UV detection at 215 nm |

Advanced Spectroscopic and Chromatographic Characterization for Purity and Structural Confirmation in Research Contexts

Rigorous characterization is essential to confirm the molecular structure and assess the purity of synthesized this compound for research purposes. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, Infrared Spectrometry) for Elucidating Molecular Structure and Confirming Synthesis

A suite of spectroscopic methods is employed to provide detailed structural information and confirm the successful synthesis of this compound. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. researchgate.netnih.gov In ¹H NMR spectra of this compound, characteristic chemical shifts are observed for the different protons in the molecule. For example, in a CDCl₃ solvent, typical signals include a singlet for the amide proton, a multiplet for the alpha-proton, a multiplet for the methylene (B1212753) protons of the ethyl group, a doublet of doublets for the beta-protons, a singlet for the acetyl protons, and a triplet for the methyl protons of the ethyl group. nih.gov ¹³C NMR provides complementary information on the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, which helps in confirming its elemental composition. nih.gov For this compound (C₇H₁₃NO₃S), the calculated mass-to-charge ratio (m/z) for the sodium adduct [M+Na]⁺ is 214.0514, with experimental values found to be in close agreement. nih.gov

Infrared (IR) Spectrometry: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound exhibits characteristic absorption bands corresponding to N-H stretching, C-H stretching, S-H stretching (often weak), the ester carbonyl (C=O) group, the amide I band (C=O stretching), and the amide II band (N-H bending and C-N stretching). nih.gov

The following table presents a summary of the spectroscopic data used for the characterization of this compound:

| Spectroscopic Technique | Key Observations and Data |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) = 6.42 (s, 1H), 4.88–4.81 (m, 1H), 4.30–4.18 (m, 2H), 3.00 (dd, J = 9.0, 4.1 Hz, 2H), 2.05 (s, 3H), 1.29 (t, J = 7.2 Hz, 3H) nih.gov |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) = 170.09, 169.80, 62.01, 53.52, 26.88, 23.14, 14.18 nih.gov |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+Na]⁺ calculated for C₇H₁₃NNaO₃S: 214.0514, found: 214.0509 nih.gov |

| ATR-FTIR (cm⁻¹) | 3315, 2988, 2946, 2541, 1734, 1626, 1541, 1370, 1346, 1225 nih.gov |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isomeric Analysis in Research Batches

High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of research batches of this compound. nih.gov By using a suitable stationary phase, such as a C18 column, and an appropriate mobile phase, it is possible to separate the target compound from any unreacted starting materials, byproducts, or other impurities. UV detection is commonly employed, with a wavelength of 215 nm being effective for this compound. nih.gov HPLC analysis has been used to confirm the purity of synthesized this compound to be greater than 99%. nih.gov

Furthermore, since this compound contains a chiral center, chiral HPLC can be employed for isomeric analysis. researchgate.netrsc.org This is crucial for research applications where the biological activity may be specific to one enantiomer. Chiral stationary phases (CSPs) are used to separate the enantiomers, allowing for the determination of the enantiomeric excess (ee) of a given batch. rsc.org While specific chiral HPLC methods for this compound are not extensively detailed in the provided context, the general principles of chiral chromatography are applicable. researchgate.netrsc.org

Pharmacokinetic and Bioactivation Mechanisms of S Acetylcysteine Ethylester in Preclinical Models

Absorption and Bioavailability Mechanisms in Preclinical Systems

S-Acetylcysteine ethyl ester (NACET) was developed to overcome the pharmacokinetic limitations of its parent compound, N-acetylcysteine (NAC), notably its low oral bioavailability. researchgate.netnih.gov Studies in animal models have demonstrated that the esterification of NAC's carboxyl group drastically increases its lipophilicity, leading to significantly improved absorption after oral administration. researchgate.netresearchgate.net

In rats, NACET is rapidly absorbed following oral administration. researchgate.net Research comparing the two compounds shows that the oral bioavailability of NACET is substantially higher than that of NAC. researchgate.netgoogle.com One study reported an oral bioavailability for NACET of 58.5 ± 8.8%, whereas NAC's bioavailability was less than 4.8 ± 1.2%. researchgate.net Another source indicates NACET has a bioavailability of around 60%, approximately ten times higher than that of NAC. google.commdpi.com This enhanced bioavailability means that NACET can more effectively deliver its metabolic products to target tissues. nih.gov Pharmacokinetic studies in rabbits have also been conducted to evaluate the properties of NACET and related compounds. researchgate.net

Despite its rapid absorption, NACET itself reaches very low concentrations in the plasma. researchgate.net This is attributed to its rapid uptake by cells, where it is then converted to NAC and cysteine. researchgate.net

| Compound | Reported Oral Bioavailability (%) | Animal Model | Source |

|---|---|---|---|

| S-Acetylcysteine ethylester (NACET) | 58.5 ± 8.8% | Rat | researchgate.net |

| N-acetylcysteine (NAC) | < 4.8 ± 1.2% | Rat | researchgate.net |

| This compound (NACET) | ~60% (~10-fold higher than NAC) | Not Specified | google.commdpi.com |

| N-acetylcysteine (NAC) | < 10% | Not Specified | nih.govmdpi.com |

The enhanced bioavailability of NACET is a direct consequence of its increased lipophilicity, which facilitates its passage across the intestinal membrane. mdpi.com The logD value, a measure of lipophilicity, is 0.85 for NACET, compared to -5.4 for the highly hydrophilic NAC. researchgate.netmdpi.com This chemical property allows NACET to be rapidly absorbed from the gastrointestinal tract after oral administration. mdpi.com

While specific studies detailing NACET's permeability using in vitro models like Caco-2 cell monolayers or ex vivo models such as everted or non-everted gut sacs were not found in the search results, its demonstrated high oral bioavailability in animal models strongly suggests efficient intestinal permeation. researchgate.netgoogle.com The mechanism is consistent with passive diffusion, driven by its lipophilic character, allowing it to easily cross the lipid bilayers of intestinal epithelial cells. mdpi.comulisboa.pt Once absorbed, it is rapidly metabolized within the cells, maintaining a favorable concentration gradient for further uptake. researchgate.net

Distribution Profile and Tissue Tropism in Preclinical Systems

A key pharmacokinetic feature of NACET is its ability to efficiently cross cell membranes. nih.gov Its increased lipophilicity allows it to readily enter cells, likely via passive diffusion. mdpi.comulisboa.pt This mechanism overcomes the poor cellular permeability of NAC, whose N-acetyl group hampers both passive and active transport across the plasma membrane. nih.govresearchgate.net

Once inside the cell, NACET undergoes a unique process: it is rapidly de-esterified by intracellular esterases, transforming it into NAC. researchgate.netnih.gov Because NAC is significantly more hydrophilic, it becomes effectively "trapped" within the cell. researchgate.netmdpi.com This intracellular NAC is then slowly deacetylated to provide a sustained source of cysteine, which is a precursor for the synthesis of glutathione (B108866) (GSH). researchgate.netnih.gov This "Trojan horse" mechanism allows NACET to act as an effective cellular delivery system for NAC and cysteine. researchgate.netnih.gov This process has been observed in various cell types, including human erythrocytes and retinal pigment epithelial (RPE) cells. researchgate.netnih.gov

Following administration, NACET and its metabolites distribute to a wide range of tissues. Studies in rats have shown that oral treatment with NACET, but not NAC, significantly increases the glutathione (GSH) content in most tissues examined. researchgate.netnih.gov This indicates successful delivery and bioactivation of the compound.

After intravenous administration in rats, NACET was found in the cells of various tissues. mdpi.com Tissues where NACET administration has been shown to have an effect (primarily by increasing GSH levels) include the liver, kidneys, and brain. researchgate.netnih.govnih.gov A notable finding is NACET's ability to increase GSH levels in the eyes of rats after oral administration, a feat that NAC failed to accomplish. nih.gov Furthermore, NACET exhibits a unique ability to accumulate in human erythrocytes, where it can act as a potent protector against oxidative damage. researchgate.net

| Tissue/Organ | Observed Effect | Animal Model | Source |

|---|---|---|---|

| Brain | ✓ (Increased GSH Content) | Rat | researchgate.netnih.govmdpi.comnih.gov |

| Eyes | ✓ (Increased GSH Content) | Rat | nih.gov |

| Liver | ✓ (Increased GSH Content) | Rat | researchgate.netnih.gov |

| Kidney | ✓ (Increased GSH Content) | Rat | researchgate.netnih.gov |

| Erythrocytes (Red Blood Cells) | ✓ (Accumulation of Compound) | Human (in vitro) | researchgate.net |

| Most Tissues Examined | ✓ (Increased GSH Content) | Rat | researchgate.net |

A significant advantage of NACET over NAC is its ability to efficiently cross the blood-brain barrier (BBB). researchgate.netnih.gov While the capacity of NAC to permeate the BBB is a subject of debate, NACET's enhanced lipophilicity facilitates its entry into the central nervous system. google.comnih.govjebms.org

Once across the BBB, NACET can enter brain cells and, through its bioactivation pathway, increase the local concentration of NAC and cysteine, subsequently boosting the brain's GSH content. researchgate.netnih.govmdpi.com This capability has been demonstrated in rat models where orally administered NACET, unlike NAC, was able to significantly raise GSH levels in the brain. researchgate.netnih.gov This makes NACET a promising candidate for delivering therapeutic precursors to the brain. nih.govgoogle.com

Metabolic Pathways and Bioactivation of this compound

S-Acetylcysteine ethyl ester (NACET) is a prodrug of N-acetylcysteine (NAC) designed for enhanced lipophilicity and improved pharmacokinetic properties. buynacet.comresearchgate.netnih.gov Its bioactivation is a multi-step process involving enzymatic conversion to ultimately deliver cysteine for various cellular processes.

Esterase-Mediated Hydrolysis to N-Acetylcysteine: Enzymatic Characterization

The initial and critical step in the bioactivation of S-Acetylcysteine ethyl ester is the hydrolysis of its ethyl ester group. nih.gov This process is catalyzed by ubiquitous intracellular and plasma esterases, such as carboxylesterases. researchgate.netmdpi.com The esterification of NAC's carboxyl group makes NACET more lipophilic, or fat-soluble, allowing it to permeate cell membranes more freely than its parent compound, NAC. nih.govmdpi.com

Once inside the cell, these non-specific esterases rapidly cleave the ester bond. nih.govresearchgate.net This enzymatic action releases two products: N-acetylcysteine (NAC) and ethanol (B145695). The hydrolysis effectively "traps" the molecule within the cell, as the resulting NAC is more hydrophilic (water-soluble) and less able to diffuse back across the cell membrane. buynacet.comnih.govnih.gov This intracellular trapping leads to an accumulation of NAC within the cells, a key feature of NACET's design. buynacet.com Studies in rats have shown that after oral administration, NACET is absorbed quickly but is found at very low concentrations in the plasma, which is attributed to its rapid uptake and conversion within cells. buynacet.comnih.gov

Subsequent Deacetylation of N-Acetylcysteine to Cysteine

Following its formation from NACET, N-acetylcysteine undergoes a second enzymatic conversion: deacetylation. This reaction removes the acetyl group from NAC to yield the essential amino acid L-cysteine. nih.govoup.com This step is predominantly carried out by acylases, specifically aminoacylase (B1246476) 1, which is present in various tissues. tandfonline.comdrugbank.com

The delivery of L-cysteine is a primary therapeutic goal, as it is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical endogenous antioxidant. nih.govoup.com By efficiently converting to cysteine within the cell, NACET serves as an effective cysteine prodrug. nih.gov

Identification of Metabolites and Metabolic Fate in Biological Matrices

The metabolic pathway of S-Acetylcysteine ethyl ester results in the formation of several key metabolites within biological systems. The principal metabolites are N-acetylcysteine (NAC) and L-cysteine. buynacet.comnih.govmedchemexpress.com The metabolic fate of NACET is intrinsically linked to its ability to boost the levels of these compounds and their subsequent products within cells.

In preclinical studies using human umbilical vein endothelial cells (HUVEC), treatment with NACET resulted in a significant and dose-dependent increase in the intracellular concentrations of NAC and cysteine. unisi.it This elevation, in turn, led to a substantial increase in the intracellular pool of glutathione (GSH). unisi.it In contrast, treatment with NAC itself under similar conditions resulted in only a minimal increase in intracellular cysteine and GSH, highlighting the superior bioavailability of NACET. unisi.it Another significant metabolite that has been identified is hydrogen sulfide (B99878) (H₂S), which NACET can produce, unlike NAC. nih.govnih.gov

The table below summarizes findings from a study on HUVEC, demonstrating the efficiency of NACET in increasing intracellular thiol concentrations compared to NAC.

| Treatment (1 mM) | Intracellular Cysteine Increase (Fold Change vs. Control) | Intracellular NAC Concentration (μM) | Intracellular GSH Increase (Fold Change vs. Control) |

|---|---|---|---|

| N-Acetylcysteine (NAC) | ~1.5 | ~20 | ~1.2 |

| This compound (NACET) | ~15 | ~1200 | ~4.5 |

Data derived from studies on human umbilical vein endothelial cells (HUVEC) after 24 hours of treatment. The data illustrates the significantly higher efficiency of NACET in elevating intracellular levels of Cysteine, NAC, and GSH compared to NAC. unisi.it

Excretion Pathways and Clearance Mechanisms in Preclinical Models

Direct and specific data on the excretion pathways and clearance mechanisms for S-Acetylcysteine ethyl ester are not extensively detailed in the available literature. However, insights can be drawn from studies on its primary metabolite, N-acetylcysteine, and related sulfur-containing compounds.

The metabolites of NACET, being water-soluble, are expected to be cleared primarily by the kidneys. Studies on NAC show a urinary excretion of approximately 22% to 30%. nih.govwikipedia.org In a study involving orally administered ³⁵S-labeled acetylcysteine in humans, about 22% of the total radioactivity was recovered in the urine within 24 hours, though the specific metabolites in the urine were not identified. nih.gov Given that NACET is rapidly converted to NAC and cysteine, it is highly probable that its metabolic products follow a similar renal excretion pathway.

Molecular and Cellular Mechanisms of Action of S Acetylcysteine Ethylester

Intracellular Delivery and Accumulation Dynamics

Mechanisms of Cell Membrane Permeation Facilitated by Lipophilicity

S-Acetylcysteine ethyl ester (NACET) is a derivative of N-acetylcysteine (NAC) in which the carboxyl group has been esterified. nih.gov This structural modification significantly increases the lipophilicity of the molecule, a key factor in its enhanced ability to permeate cell membranes. nih.govresearchgate.net While NAC itself has poor cell permeability due to its low lipophilicity, NACET readily crosses the plasma membrane. researchgate.net

The increased lipophilicity of NACET, as indicated by its logD value of 0.85 compared to -5.4 for NAC, allows it to diffuse more freely through the lipid bilayer of cell membranes. mdpi.comnih.gov This property circumvents the need for specific transporters that are required for the uptake of more polar molecules like cysteine. unisi.it Studies have shown that NACET is rapidly absorbed and enters cells, a characteristic attributed to its esterification. nih.govresearchgate.net This efficient entry into the cellular environment is a critical first step in its mechanism of action. nih.gov

Intracellular Trapping of N-Acetylcysteine as a Bioactivated Metabolite

Once inside the cell, S-Acetylcysteine ethyl ester (NACET) undergoes rapid de-esterification by intracellular esterases, converting it back into N-acetylcysteine (NAC). nih.govnih.gov This process effectively traps the NAC molecule within the cell because the resulting NAC is more hydrophilic and less able to diffuse back across the plasma membrane. nih.govresearchgate.net This intracellular accumulation of NAC is a unique pharmacokinetic feature of NACET. nih.gov

The trapped NAC then serves as a precursor for cysteine, as it is slowly deacetylated by cellular aminoacylases. researchgate.netmdpi.com The subsequent release of cysteine within the cell provides the crucial substrate for the synthesis of glutathione (B108866) (GSH). nih.gov Research has demonstrated that treatment with NACET leads to significantly higher intracellular concentrations of NAC compared to direct treatment with NAC itself. unisi.it This efficient intracellular delivery and subsequent trapping mechanism make NACET a more potent and bioavailable source of cysteine for cellular processes. nih.govresearchgate.net

Modulation of Glutathione Homeostasis

Augmentation of Intracellular Reduced Glutathione (GSH) Levels

S-Acetylcysteine ethyl ester (NACET) has been shown to be highly effective at increasing intracellular levels of reduced glutathione (GSH). unisi.itresearchgate.net This is a direct consequence of its ability to efficiently deliver cysteine, the rate-limiting substrate for GSH synthesis, into the cell. unisi.itnih.gov Upon entering the cell and being converted to N-acetylcysteine (NAC) and then cysteine, NACET provides the necessary building block for the synthesis of new GSH molecules. nih.gov

In comparative studies, NACET has demonstrated superior efficacy in boosting intracellular GSH concentrations compared to other compounds like NAC, 2-oxothiazolidine-4-carboxylic acid (OTC), and glutathione ethyl ester (GSH-EE). unisi.itresearchgate.net For instance, in human umbilical vein endothelial cells (HUVEC), NACET was the only compound that led to dramatic changes in intracellular GSH levels at pharmacological concentrations. unisi.it Similarly, in retinal pigment epithelial (RPE) cells, NACET significantly increased intracellular GSH content, whereas NAC did not produce a significant increase at the tested concentrations. mdpi.comresearchgate.net This potent ability to augment the intracellular GSH pool is a key aspect of NACET's antioxidant potential. nih.govnih.gov

| Cell Type | Treatment | Outcome on Intracellular GSH | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | NACET | Significant increase | unisi.it |

| Human Umbilical Vein Endothelial Cells (HUVEC) | NAC, OTC, GSH-EE | Minimal or no increase | unisi.it |

| Retinal Pigment Epithelial (RPE) Cells | NACET | Significant increase | mdpi.com |

| Retinal Pigment Epithelial (RPE) Cells | NAC | No significant increase | mdpi.com |

Impact on Glutathione Synthesis Enzymes (e.g., Glutamate-Cysteine Ligase) and Precursor Availability

The primary mechanism by which S-Acetylcysteine ethyl ester (NACET) augments glutathione (GSH) levels is by increasing the availability of its precursor, cysteine. unisi.itresearchgate.net The synthesis of GSH is a two-step enzymatic process, with the first and rate-limiting step being the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). unisi.itoup.com The intracellular concentration of cysteine is typically well below the Michaelis constant (KM) of GCL for this substrate, making cysteine availability the crucial factor in the rate of GSH synthesis. unisi.it

By efficiently delivering cysteine into the cell, NACET directly enhances the substrate pool for GCL, thereby increasing the rate of γ-glutamylcysteine synthesis and, consequently, GSH production. unisi.it Studies have shown that treatment with NACET not only increases intracellular cysteine but also leads to a significant rise in γ-glutamylcysteine levels. unisi.itnih.gov Interestingly, a "ceiling effect" has been observed with NACET, where increasing concentrations beyond a certain point lead to a gradual decrease in GSH levels. unisi.itresearchgate.net This has been attributed to the fact that the N-acetylcysteine (NAC) released from NACET can act as a competitive inhibitor of GCL, with a reported Ki value of 3.2 mM. unisi.itnih.gov

| Parameter | Effect of NACET Treatment | Reference |

| Intracellular Cysteine Levels | Increased | unisi.it |

| Intracellular γ-Glutamylcysteine Levels | Increased | unisi.it |

| Glutamate-Cysteine Ligase (GCL) Activity | Increased due to higher substrate (cysteine) availability | unisi.it |

| Glutamate-Cysteine Ligase (GCL) Activity | Inhibited at high concentrations of resulting NAC | unisi.it |

Influence on Oxidized Glutathione (GSSG) Reduction and GSH/GSSG Ratio

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. researchgate.net Under normal physiological conditions, this ratio is very high, with GSH levels being significantly greater than GSSG levels. unisi.it Oxidative stress can lead to a decrease in this ratio due to the oxidation of GSH to GSSG. biorxiv.org

| Condition | Effect on GSH/GSSG Ratio | Reference |

| Normal physiological state | High GSH/GSSG ratio | unisi.it |

| Oxidative stress | Decreased GSH/GSSG ratio | biorxiv.org |

| Treatment with NACET under oxidative stress | Helps maintain a higher GSH/GSSG ratio by increasing the GSH pool | mdpi.comnih.gov |

Antioxidant and Redox Signaling Modulation

S-Acetylcysteine ethylester (NACET) demonstrates significant antioxidant properties and modulates cellular redox signaling through a variety of mechanisms. Its lipophilic nature allows for efficient cell penetration, where it is subsequently converted to N-acetylcysteine (NAC) and cysteine, thereby influencing the intracellular antioxidant capacity. mdpi.comresearchgate.net

Direct Radical Scavenging Capabilities (In Vitro Studies)

In vitro studies have highlighted the capacity of NACET and its parent compound, NAC, to directly scavenge reactive oxygen species. NAC possesses a sulfhydryl group that can act as a nucleophile, donating electrons to reduce ROS and reactive nitrogen species (RNS). mdpi.com Specifically, NAC has shown a high chemical affinity for reducing the hydroxyl radical (•OH). mdpi.comaaem.pl Studies have demonstrated the direct scavenging properties of NAC in vitro against hydroxyl radicals and hypochlorous acid. aaem.pl This direct antioxidant action is an important aspect of its protective effects against oxidative damage. mayflowerbio.com The free radical scavenging activity of NAC has been observed in a dose-dependent manner in assays such as the DPPH assay. nih.gov

Activation of Antioxidant Response Pathways (e.g., Nrf2 Pathway Activation)

A key mechanism of NACET's antioxidant effect is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. tandfonline.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comphysiology.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). tandfonline.comnih.gov However, in the presence of oxidative or electrophilic stress, critical cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2. mdpi.comnih.gov Freed from Keap1, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. amegroups.org This leads to the increased expression of numerous cytoprotective genes, including those involved in the synthesis and regeneration of glutathione (GSH). physiology.orgnih.gov The protective effect of NAC against oxidative stress has been attributed to this Nrf2-dependent increase in GSH synthesis. nih.gov While some studies suggest that NAC's ability to scavenge free radicals can be independent of Nrf2, its role in activating this crucial antioxidant pathway is well-documented. mdpi.com

Regulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production

NACET, by augmenting intracellular cysteine and subsequently GSH levels, plays a crucial role in regulating the production of ROS and RNS. mdpi.comnih.gov GSH is a major endogenous antioxidant that directly neutralizes ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase. mdpi.com By bolstering the GSH pool, NACET helps to maintain cellular redox homeostasis and suppress the accumulation of damaging ROS and RNS. mdpi.comtandfonline.com The esterification of NAC to NACET enhances its lipophilicity and cell permeability, making it a more effective precursor for increasing intracellular GSH compared to NAC alone. researchgate.netmedchemexpress.com This increased bioavailability allows for more efficient regulation of ROS/RNS levels within the cell. mayflowerbio.comnih.gov

Impact on Protein Thiol Status and Protein Thiol-Disulfide Exchange

The influence of this compound on cellular redox status extends to the modulation of protein thiol homeostasis, a critical aspect of protein function and stability.

S-Glutathionylation of Proteins and Its Reversal by Derived Thiols

S-glutathionylation is a reversible post-translational modification where glutathione (GSH) forms a mixed disulfide with a cysteine residue on a protein. nih.govmdpi.com This process can protect protein thiols from irreversible oxidation under conditions of oxidative stress and is involved in redox signaling. mdpi.com The thiols derived from NACET, primarily cysteine and subsequently GSH, can influence the equilibrium of S-glutathionylation. mdpi.comtandfonline.com An increased intracellular concentration of GSH, facilitated by NACET, can promote the S-glutathionylation of specific proteins. nih.gov Conversely, the reducing environment supported by an ample supply of thiols can also facilitate the reversal of this modification by enzymes such as glutaredoxin. nih.gov This dynamic regulation of protein S-glutathionylation is crucial for controlling the activity of numerous proteins involved in signaling, metabolism, and antioxidant defense. nih.govnih.gov

Influence on Protein Folding and Stability through Redox Modulation

The redox environment of the endoplasmic reticulum (ER) is critical for the proper folding of secretory and membrane proteins, which often involves the formation of disulfide bonds. tandfonline.com Reductive stress, which can be induced by an excess of reducing agents, may disrupt this process by reducing existing disulfide bonds, leading to misfolded or unfolded proteins. tandfonline.comspandidos-publications.com While NACET primarily acts as an antioxidant, the resulting increase in intracellular thiols can, under certain conditions, contribute to a more reducing cellular environment. tandfonline.com This modulation of the redox state can influence the activity of protein disulfide isomerase (PDI), a key enzyme in the ER that catalyzes the formation and isomerization of disulfide bonds. spandidos-publications.com By influencing the cellular thiol-disulfide balance, the thiols derived from NACET can impact protein folding and stability, although the precise effects are complex and context-dependent. tandfonline.comnih.gov

Modulation of Inflammatory Pathways at the Cellular Level

S-Acetylcysteine ethyl ester, primarily through its conversion to N-acetylcysteine (NAC), demonstrates significant modulation of cellular inflammatory processes. These effects are largely attributed to its ability to replenish intracellular glutathione (GSH) stores and directly scavenge reactive oxygen species (ROS), which are key mediators in inflammatory signaling.

Research on the precursor molecule, NAC, has shown its capacity to suppress the expression of key pro-inflammatory cytokines. In various cell culture models, NAC treatment has been found to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov For instance, in studies involving influenza-infected mice, NAC administration significantly decreased the levels of these cytokines. mdpi.com Similarly, in human macrophages and bronchial epithelial cells stimulated with SARS-CoV-2 proteins, NAC inhibited the release of multiple cytokines, including IL-6 and TNF-α. nih.gov This anti-inflammatory action is linked to NAC's ability to inhibit oxidant-sensitive pathways that regulate cytokine gene expression. mdpi.com Given that S-Acetylcysteine ethyl ester provides NAC more efficiently to the intracellular environment, it is expected to exert similar, if not more potent, effects on cytokine suppression. researchgate.netunisi.it

| Cell/System Model | Stimulus | Treatment | Observed Effect on Cytokines | Reference |

|---|---|---|---|---|

| Influenza-infected mice | Influenza virus | NAC | Reduced production of TNF-α and IL-6 | mdpi.com |

| Differentiated U937 macrophages & BEAS2B bronchial epithelial cells | SARS-CoV-2 proteins (S-E-M mosaic) | NAC (1.6 mM and 5 mM) | Robust inhibitory effect on IL-1β, IL-18, IL-6, TNF-α, and IL-8 secretion | nih.gov |

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation and immune responses. nih.gov Oxidative stress is a potent activator of NF-κB. nih.gov NAC has been shown to be an effective inhibitor of this pathway. nih.govcambridge.org It works by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB, NAC effectively blocks the nuclear translocation of the NF-κB p65 subunit, a key step in its activation. cambridge.orgresearchgate.net In bovine mammary alveolar cells under oxidative stress, NAC pretreatment attenuated the nuclear translocation of NF-κB p65. cambridge.org Similarly, in RAW 264.7 macrophages, NAC was found to regulate the nuclear translocation of p65. researchgate.net This inhibition of NF-κB activation is a central mechanism for the anti-inflammatory effects observed with NAC and, by extension, this compound. jebms.org

| Cell/System Model | Condition/Stimulus | Key Finding | Reference |

|---|---|---|---|

| Cultured cells (general) | Oxidative challenges | NAC suppresses NF-κB activation by preventing IκB dissociation. | nih.gov |

| Bovine mammary alveolar cells (MAC-T) | Methylene-disalicylic acid (MD)-induced oxidative stress | NAC attenuated the MD-induced nuclear translocation of NF-κB p65. | cambridge.org |

| RAW 264.7 macrophages | General treatment | NAC induces SOCS1, which interacts with and reduces nuclear p65 levels. | researchgate.net |

The inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. The NLRP3 inflammasome, in particular, can be activated by oxidative stress. mdpi.com Studies have demonstrated that antioxidants, including NAC, can inhibit NLRP3 inflammasome activation. nih.govmdpi.com In models of microglial inflammation, NAC was shown to reduce the expression of both NLRP3 and its upstream activator, thioredoxin-interacting protein (TXNIP). mdpi.com In another study, NAC was able to inhibit inflammasome activation in cells stimulated with SARS-CoV-2 proteins. nih.govnih.gov This inhibitory effect on the inflammasome complex represents another key facet of the compound's anti-inflammatory properties. nih.gov S-Acetylcysteine ethyl ester, with its superior ability to counteract oxidative stress, is positioned as a potent modulator of inflammasome activity. researchgate.netresearchgate.net

Effects on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are also a primary source of endogenous reactive oxygen species (ROS). The effects of S-Acetylcysteine ethyl ester and its parent compound on mitochondrial function are complex and can be context-dependent.

The mitochondrial membrane potential (ΔΨm) is essential for ATP synthesis and is a key indicator of mitochondrial health. Under conditions of oxidative stress, ΔΨm can be compromised. In H9c2 cardiomyocytes subjected to hydrogen peroxide-induced oxidative stress, NAC treatment helped restore the loss of ΔΨm. amegroups.org Similarly, in neuronal SH-SY5Y cells, the anesthetic lidocaine (B1675312) was found to attenuate mitochondrial membrane potential, an effect that antioxidant treatment could potentially suppress. nih.gov However, in certain cancer cells, such as glioblastoma, high doses of NAC have been reported to cause a reduction in mitochondrial membrane potential. pnas.org This suggests the effect on ΔΨm may vary depending on the cell type and metabolic state. A related lipophilic compound, N-acetylcysteine butyl ester, was shown to protect against mitochondrial membrane depolarization in human retinal pigment epithelial cells under oxidative insult, highlighting the potential of esterified NAC derivatives in preserving mitochondrial integrity. researchgate.net

| Cell Model | Condition | Observed Effect of NAC | Reference |

|---|---|---|---|

| H9c2 cardiomyocytes | H₂O₂-induced oxidative stress | Restored ΔΨm | amegroups.org |

| Glioblastoma cells | General treatment | Reduced ΔΨm | pnas.org |

| Neuronal SH-SY5Y cells | Lidocaine-induced toxicity | Antioxidants like NAC suggested to suppress ΔΨm loss | nih.gov |

The impact of NAC on mitochondrial respiration (oxygen consumption) and ATP synthesis is also multifaceted. In retinal pigment epithelium cells from age-related macular degeneration donors, NAC protected against ATP depletion and impaired mitochondrial bioenergetics. nih.gov In H9c2 cardiomyocytes, NAC was also shown to improve ATP content that was diminished by oxidative stress. amegroups.org Conversely, some studies have reported an inhibitory effect on respiration. For example, long-term treatment of cultured adipocytes with NAC resulted in reduced oxygen consumption. nih.govresearchgate.net In glioblastoma cells, NAC induced a rapid reduction in mitochondrial oxygen consumption. pnas.org These differing outcomes may be attributable to variations in treatment duration, dosage, and the specific metabolic wiring of the cells under investigation. nih.gov As a more potent deliverer of NAC, S-Acetylcysteine ethyl ester would likely amplify these effects, protecting against ATP loss in healthy cells under stress while potentially modulating respiration in others. researchgate.netnih.gov

Mitigation of Mitochondrial Oxidative Stress and Redox State Alterations

S-Acetylcysteine ethyl ester (NACET) demonstrates significant efficacy in mitigating mitochondrial oxidative stress, a key factor in cellular damage. Its lipophilic nature, a result of the esterification of N-acetylcysteine (NAC)'s carboxyl group, enhances its ability to permeate cells and exert its protective effects within the mitochondria. mdpi.comnih.gov

Research highlights that NACET is more effective than its precursor, NAC, in protecting against oxidative damage. In studies on retinal pigment epithelial (RPE) cells, NACET provided strong protection against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (t-BOOH) at lower concentrations than NAC. nih.govmdpi.com For instance, while NAC showed protective effects starting at a 2 mM concentration against H₂O₂-induced stress, NACET was effective at just 0.4 mM. nih.gov This enhanced protective capacity is attributed to two primary mechanisms: NACET's ability to react directly and more rapidly with reactive oxygen species (ROS) and its function as a superior precursor for intracellular glutathione (GSH). nih.gov

A crucial aspect of NACET's mitochondrial protection is its ability to bolster the mitochondrial GSH pool. nih.gov GSH is a vital endogenous antioxidant, and its depletion within the mitochondria is a hallmark of oxidative stress. NACET, upon entering the cell, is rapidly de-esterified to NAC and subsequently deacetylated to cysteine, which is the rate-limiting substrate for GSH synthesis. nih.gov This process provides a sustained source of cysteine, leading to a significant increase in the intracellular GSH available to neutralize ROS. nih.govmdpi.com Studies have shown that pretreatment with NACET, but not NAC, predisposes cells to resist oxidative stress by markedly increasing the available intracellular GSH pool. nih.gov

Interestingly, some thiol-based antioxidants can exhibit paradoxical effects. At high concentrations, compounds like GSH ethyl ester and NAC have been observed to induce rapid oxidation of the mitochondrial matrix. physiology.org This oxidation is linked to the mitochondrial respiratory chain, specifically complex III, which becomes a target of these thiol compounds, leading to an increase in mitochondrial ROS. physiology.org However, ester derivatives of NAC, including NACET, have been shown to effectively prevent mitochondrial oxidative damage, measured as mitochondrial depolarization, in some cases even more effectively than mitochondrial-targeted antioxidants like MitoQ. nih.gov

The table below summarizes the comparative protective effects of NACET and NAC against oxidative stress in ARPE-19 RPE cells.

| Oxidant | Compound | Concentration for Significant Protection | Key Finding | Source |

| 2 mM H₂O₂ | NAC | ≥ 2 mM | Protective effect observed at higher concentrations. | nih.gov |

| 2 mM H₂O₂ | NACET | ≥ 0.4 mM | Strong and significant protective effect at a much lower concentration than NAC. | nih.gov |

| 0.5/1 mM t-BOOH | NACET | Not specified | Enhanced protective effect compared to NAC. | nih.govmdpi.com |

Gene Expression and Epigenetic Modulation Related to Redox Homeostasis

S-Acetylcysteine ethyl ester (NACET) influences cellular redox homeostasis not only by directly scavenging reactive oxygen species (ROS) and replenishing glutathione (GSH) but also by modulating gene expression pathways central to the antioxidant defense system. unisi.it A primary mechanism through which NACET exerts this control is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. unisi.itmdpi.com

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation. mdpi.com Under conditions of oxidative stress, or through the action of molecules like NACET, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their transcription. unisi.it

A transcriptome analysis of human Retinal Pigment Epithelial (ARPE-19) cells treated with NACET revealed a significant transcriptional activation of Nrf2 target genes. unisi.it Further validation through methods like RT-qPCR and Western blot confirmed that NACET promotes the activation of these genes by inhibiting Nrf2 degradation. unisi.it This action is linked to NACET's ability to increase the intracellular levels of free cysteine. unisi.it In animal models, oral administration of NACET to aging mice rescued the expression of 57 genes that were impaired by the aging process, many of which are associated with retinal function. unisi.it

The broader context of redox homeostasis and its link to epigenetic modulation involves the methionine cycle. nih.gov This cycle produces S-adenosyl-methionine (SAM), the universal methyl donor for methylation reactions, including DNA and histone methylation. nih.gov Oxidative stress can disrupt this cycle, leading to an accumulation of S-adenosyl-homocysteine (SAH), which inhibits methyltransferase enzymes. nih.gov This disruption alters the SAM/SAH ratio (the "methylation potential"), leading to changes in DNA and histone methylation and subsequent aberrant gene expression. nih.gov By maintaining redox homeostasis, compounds that bolster the GSH pool, such as NACET, can theoretically help preserve the proper functioning of these epigenetic regulatory mechanisms.

The table below summarizes the findings related to NACET's effect on gene expression in ARPE-19 cells.

| Treatment | Key Molecular Target | Observed Effect | Downstream Consequence | Source |

| NACET | Nrf2 | Inhibition of Nrf2 degradation | Transcriptional activation of Nrf2 target genes (antioxidant genes) | unisi.it |

| NACET | Cysteine | Increased intracellular levels of free cysteine | Contributes to the inhibition of Nrf2 degradation and GSH synthesis | unisi.it |

Preclinical Research Applications and Mechanistic Studies

In Vitro Disease Models for Mechanistic Elucidation

Oxidative stress is a significant factor in the development of neurodegenerative diseases. nih.govmdpi.com In laboratory settings, neuronal cell models are used to investigate the protective effects of various compounds against oxidative damage. While specific studies focusing solely on S-Acetylcysteine ethyl ester in neuronal cell cultures are not extensively detailed in the provided search results, the broader context of its parent compound, N-acetylcysteine (NAC), provides a foundation for its potential mechanisms. NAC has demonstrated neuroprotective effects in animal models of ischemic stroke and neurodegenerative diseases by reducing oxidative stress and neuronal damage. frontiersin.org It functions as an antioxidant and a free-radical scavenger, increasing intracellular glutathione (B108866) (GSH), which is crucial for protecting against oxidative stress-induced neuronal death. frontiersin.orgnih.gov

Due to its increased lipophilicity, NACET is designed to cross the blood-brain barrier more effectively than NAC. researchgate.netmdpi.com Once inside the cells, it is converted to NAC and subsequently cysteine, thereby replenishing intracellular GSH levels. nih.gov This suggests that NACET could be a more potent neuroprotective agent. In preclinical studies of amyotrophic lateral sclerosis (ALS), NAC treatment restored mitochondrial function and normalized ROS production in neuroblastoma cells expressing a mutant protein. mdpi.com Given that NACET leads to higher GSH content in the brain compared to NAC, it is hypothesized to be a more effective precursor for GSH and thus offer enhanced protection in models of neurodegeneration. nih.govmdpi.com

Drug-induced liver injury (DILI) is a significant area of research where hepatocyte models are employed to understand the mechanisms of toxicity and the protective effects of therapeutic agents. nih.gov Oxidative stress and the depletion of glutathione (GSH) are key drivers in the pathogenesis of DILI. nih.gov N-acetylcysteine (NAC) is a standard treatment for paracetamol-induced liver injury due to its ability to replenish hepatic GSH stores. nih.gov

S-Acetylcysteine ethyl ester (NACET) has been investigated as a more efficient alternative to NAC in protecting against liver damage. In a rat model, orally administered NACET was shown to effectively enter cells and serve as a source of NAC and cysteine, leading to a significant increase in the glutathione content of the liver and protection from paracetamol-induced toxicity. researchgate.net This enhanced bioavailability and ability to boost hepatic GSH levels suggest a potent hepatoprotective effect. researchgate.netnih.gov The therapeutic mechanisms of NAC, and by extension NACET, involve not only GSH replenishment but also the reduction of endoplasmic reticulum stress and improvement of mitochondrial function. nih.gov In various in vivo and in vitro studies, NAC has been shown to increase GSH levels in hepatic cells, thereby enhancing their protective capacity against oxidative stress and inflammation. mdpi.com

| Compound | Model System | Key Mechanistic Findings | Reference |

|---|---|---|---|

| S-Acetylcysteine ethyl ester (NACET) | Rat model of paracetamol intoxication | Increased liver glutathione content and protected against toxicity. | researchgate.net |

| N-acetylcysteine (NAC) | Hepatocyte models | Enhances hepatic GSH levels, reduces ER stress, and improves mitochondrial function. | nih.gov |

| N-acetylcysteine (NAC) | In vivo and in vitro models | Increases GSH levels in hepatic cells, providing antioxidant effects. | mdpi.com |

The protective effects of S-Acetylcysteine ethyl ester (NACET) and its parent compound, N-acetylcysteine (NAC), have been explored in the context of cardiovascular health, particularly in protecting against ischemia-reperfusion injury and oxidative stress. Oxidative stress can lead to temporary or permanent changes in proteins and nucleic acids within cardiovascular cells. jacc.org

In human primary endothelial cells (HUVECs), NACET was found to be significantly more effective at increasing intracellular levels of glutathione (GSH), cysteine, and γ-glutamylcysteine compared to NAC and other GSH-enhancing drugs. nih.gov This is attributed to NACET's lipophilic nature, allowing it to easily enter cells where it is converted to NAC, which is then trapped and slowly provides cysteine for GSH synthesis. nih.gov Cysteine is a rate-limiting precursor for GSH synthesis. nih.gov The ability of NACET to augment intracellular GSH suggests a strong potential for protecting cardiac cells from oxidative damage. Furthermore, S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET), a derivative of NACET, has been shown to exert NO-related activities, which are beneficial in the cardiovascular system, including the relaxation of smooth muscle cells and inhibition of platelet aggregation. researchgate.net

N-acetylcysteine (NAC) has been studied for its protective effects against drug-induced kidney damage, or nephrotoxicity. nih.gov In both animal models and clinical settings, NAC has been shown to attenuate oxidative stress and inflammation, thereby improving renal function. nih.gov It has demonstrated protective effects against nephrotoxicity induced by various antimicrobials. nih.gov

In a rat model of vancomycin-induced nephrotoxicity, NAC treatment protected against acute kidney injury, histological damage, and renal dysfunction. researchgate.net In vitro studies using human kidney immortalized proximal tubule epithelial cells (HK-2) showed that NAC restored cell viability decreased by vancomycin. researchgate.netnih.gov The protective mechanism involves the inhibition of reactive oxygen species (ROS) production and a decrease in cell apoptosis. nih.gov Specifically, NAC decreased the Bax/Bcl-2 ratio and caspase-3 expression. nih.gov Given that S-Acetylcysteine ethyl ester (NACET) is a more bioavailable precursor to NAC and cysteine, it is expected to offer enhanced renoprotective effects by more effectively boosting intracellular glutathione levels and mitigating oxidative stress in renal cells. researchgate.netmdpi.com

| Compound | Model System | Key Mechanistic Findings | Reference |

|---|---|---|---|

| N-acetylcysteine (NAC) | Rat and HK-2 cell models of vancomycin-induced nephrotoxicity | Inhibited oxidative stress and apoptosis via the P38 MAPK/JNK pathway. | researchgate.netnih.gov |

| N-acetylcysteine (NAC) | Animal models | Attenuates oxidative stress and inflammation, improving renal function. | nih.gov |

| N-acetylcysteine (NAC) | Rat model of skeletal muscle ischemia-reperfusion | Significantly decreased the severity of acute renal injury. | scielo.br |

Oxidative stress is a key contributor to retinal diseases like age-related macular degeneration (AMD). nih.govnih.gov The retinal pigment epithelium (RPE) is particularly vulnerable to oxidative damage. nih.gov In vitro studies using RPE cell lines, such as ARPE-19, have been instrumental in evaluating the protective effects of antioxidants.

S-Acetylcysteine ethyl ester (NACET) has demonstrated superior properties compared to N-acetylcysteine (NAC) in protecting RPE cells from oxidative damage. nih.govnih.gov In studies using ARPE-19 cells, NACET increased cell viability more effectively than NAC when exposed to oxidative stressors like hydrogen peroxide and tert-Butyl hydroperoxide. nih.govresearchgate.netresearchgate.net This enhanced protection is attributed to NACET's ability to react more rapidly with oxidizing agents. nih.govnih.govresearchgate.net Furthermore, pretreatment with NACET, but not NAC, made RPE cells more resistant to subsequent oxidative stress by increasing the intracellular pool of reduced glutathione (GSH). nih.govnih.govresearchgate.net Ester derivatives of NAC, including NACET, were shown to increase GSH levels in ARPE-19 cells treated with hydroquinone. oatext.com Mechanistically, NACET has also been shown to reduce the expression of Txnip, a protein involved in oxidative stress, thereby protecting retinal cells. researchgate.net

| Compound | Model System | Key Mechanistic Findings | Reference |

|---|---|---|---|

| S-Acetylcysteine ethyl ester (NACET) | ARPE-19 cells | Increased cell viability under oxidative stress more efficiently than NAC. | nih.gov |

| S-Acetylcysteine ethyl ester (NACET) | ARPE-19 cells | Increased intracellular GSH pool, predisposing cells to oxidative stress resistance. | nih.govnih.govresearchgate.net |

| S-Acetylcysteine ethyl ester (NACET) | Retinal models | Reduced Txnip expression, alleviating oxidative stress. | researchgate.net |

Animal Models for Investigating Pathophysiological Mechanisms

Animal models are crucial for understanding the in vivo effects and pharmacokinetics of compounds like S-Acetylcysteine ethyl ester (NACET). Studies in rats have shown that NACET is rapidly absorbed after oral administration. nih.govresearchgate.net A unique feature of NACET is that while it is absorbed, its concentration in the plasma remains low because it quickly enters cells and is converted into N-acetylcysteine (NAC) and cysteine, effectively trapping it intracellularly. nih.govresearchgate.net This leads to a significant increase in the glutathione (GSH) content in various tissues, including the brain, which is not observed after oral administration of NAC. nih.govresearchgate.net

In a rat model of paracetamol intoxication, oral treatment with NACET provided protection against liver damage. researchgate.net Furthermore, oral administration of NACET was shown to increase GSH levels in the eyes of rats, suggesting its potential for treating retinal diseases associated with oxidative stress. nih.govnih.govresearchgate.net In a rat model, NACET-derived NAC showed higher pharmacokinetic profiles and resulted in greater GSH content in different tissues compared to NAC. nih.govmdpi.com This suggests that NACET could be a more effective precursor for GSH in vivo. Animal studies have also demonstrated that NAC can cross the blood-brain barrier, and NACET, with its increased lipophilicity, is expected to do so more efficiently. mdpi.com These findings from animal models highlight the potential of NACET as a therapeutic agent with improved bioavailability and efficacy compared to NAC for a range of conditions involving oxidative stress.

Investigation of Redox Dysregulation in Rodent Models of Ischemia-Reperfusion Injury

S-Acetylcysteine ethyl ester (SACET) is a derivative of N-acetylcysteine (NAC) that has been investigated for its potential to mitigate ischemia-reperfusion (I/R) injury, a condition characterized by significant oxidative stress. In a pig model of myocardial I/R, the related compound N,S-dipropionyl cysteine ethyl ester (DPNCE) was synthesized to combine the antioxidant properties of cysteine with the anaplerotic effects of propionate (B1217596). nih.gov Anaplerosis refers to the replenishment of citric acid cycle (CAC) intermediates. During reperfusion following ischemia, the loss of these intermediates can impair energy production and cardiac function. nih.gov

Studies have shown that antioxidants like NAC can offer cardioprotection during I/R injury by reducing oxygen radicals and protecting essential protein thiol groups. nih.gov The rationale behind using a cysteine derivative like DPNCE is to synergize this antioxidant capacity with the replenishment of CAC intermediates, thereby supporting both cellular integrity and energy metabolism during the critical reperfusion phase. nih.gov While direct studies on SACET in rodent models of I/R injury are not detailed in the provided results, the investigation of similar compounds highlights the therapeutic strategy of targeting redox dysregulation in this context.

| Compound | Proposed Mechanism in I/R Injury | Model System |

| N,S-dipropionyl cysteine ethyl ester (DPNCE) | Combines antioxidant effects of cysteine with anaplerotic effects of propionate to replenish citric acid cycle intermediates and reduce oxidative stress. nih.gov | In vivo pig model of ischemia/reperfusion. nih.gov |

| N-acetylcysteine (NAC) | Acts as an antioxidant, reducing oxygen radicals and protecting thiol groups. nih.gov Replenishes glutathione stores. jacc.org | Models of ischemia-reperfusion. jacc.org |

Modulation of Inflammatory Responses in Murine Models of Systemic Inflammation

S-Acetylcysteine ethyl ester and its parent compound, N-acetylcysteine (NAC), have been examined for their ability to modulate inflammatory responses. NAC is known to suppress the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). termedia.plijdvl.com This anti-inflammatory action is partly attributed to the inhibition of the redox-sensitive nuclear factor-kappa B (NF-κB) pathway, which is crucial for the expression of pro-inflammatory genes during oxidative stress. ijdvl.com

In murine models, NAC has demonstrated the ability to decrease levels of TNF-α and IL-1β. ijdvl.com Furthermore, in a murine asthma model, the antioxidant N-acetylcysteine was shown to prevent mycotoxin-induced increases in airway inflammation by restoring interleukin-12 (B1171171) (IL-12) secretion in dendritic cells, which helps to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. atsjournals.org Another related compound, GSH-C4, a cell-permeable glutathione derivative, has been shown to reduce the expression of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-activated macrophage model by preventing the depletion of intracellular glutathione and modulating NF-κB. frontiersin.org

These findings in murine models suggest that cysteine derivatives can influence systemic inflammation by targeting key signaling pathways and cellular responses involved in the inflammatory cascade.

| Compound | Effect on Inflammatory Markers | Model System |

| N-acetylcysteine (NAC) | Decreased TNF-α and IL-1β levels. ijdvl.com Prevented mycotoxin-induced airway inflammation. atsjournals.org | Murine models. ijdvl.comatsjournals.org |

| GSH-C4 | Reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). frontiersin.org | Lipopolysaccharide (LPS)-activated murine macrophages. frontiersin.org |

Neuroprotective Mechanisms in Animal Models of Neurological Disorders

The neuroprotective potential of N-acetylcysteine (NAC) and its derivatives, such as N-acetylcysteine ethyl ester (NACET), has been explored in various animal models of neurological disorders. A primary mechanism of action is the replenishment of the brain's antioxidant, glutathione (GSH). nih.gov Orally administered NACET has been shown to significantly increase the GSH content in the brains of rats. nih.govresearchgate.net This is a key advantage over NAC, which has lower bioavailability to the brain. nih.gov

In a rat model of Parkinson's disease, the cell-permeable derivative NACET is being investigated for its ability to protect olfactory bulb neurons against α-synucleinopathy. Pilot data suggests that NAC protects neurons by increasing heat shock protein 70 (Hsp70), a novel mechanism of action.

In murine models of Alzheimer's disease, NAC administration has been shown to block oxidative damage. nih.govhealthunlocked.com Studies have demonstrated that NAC can reduce oxidative damage in the hippocampus and prefrontal tissues and decrease apoptosis induced by Aβ aggregation. mdpi.com Furthermore, a NAC amide derivative showed a significant reduction in Aβ expression in the hippocampus and medial prefrontal cortex of a murine model. mdpi.com

The neuroprotective effects of these compounds are linked to their ability to cross the blood-brain barrier, increase intracellular GSH levels, and modulate pathways related to oxidative stress and protein aggregation. nih.govmdpi.com

| Compound | Observed Neuroprotective Effect | Animal Model |

| N-acetylcysteine ethyl ester (NACET) | Increases brain glutathione (GSH) content. nih.govresearchgate.net Investigated for protection against α-synucleinopathy. | Rat models. nih.govresearchgate.net |

| N-acetylcysteine (NAC) | Blocks oxidative damage. nih.govhealthunlocked.com Reduces Aβ expression (amide derivative). mdpi.com | Murine models of Alzheimer's disease. nih.govhealthunlocked.commdpi.com |

Cardioprotective Mechanisms in Animal Models of Cardiac Stress

N-acetylcysteine (NAC) and its derivatives have been investigated for their cardioprotective effects in animal models of cardiac stress, particularly in the context of ischemia-reperfusion injury. The primary mechanism is believed to be the mitigation of oxidative stress, which is a major contributor to myocardial damage during reperfusion. nih.govjacc.org

In a dog model of ischemia-reperfusion, NAC administration was associated with a reduction in the extent of necrosis and a significant decrease in the incidence of ventricular arrhythmias during the reperfusion phase. jacc.org The cardioprotective effects of NAC are attributed to its ability to act as a direct free-radical scavenger and to replenish depleted stores of glutathione, a critical intracellular antioxidant. jacc.org

Furthermore, a novel derivative, N,S-dipropionyl cysteine ethyl ester (DPNCE), was developed to combine the antioxidant properties of cysteine with the anaplerotic effects of propionate. In a pig model of cardiac ischemia-reperfusion, this compound was designed to support the citric acid cycle and energy production, which is often impaired during reperfusion. nih.gov These studies highlight the potential of cysteine derivatives to protect the heart from cardiac stress by targeting both oxidative damage and metabolic dysfunction.

| Compound | Observed Cardioprotective Effect | Animal Model |

| N-acetylcysteine (NAC) | Reduced extent of necrosis and incidence of ventricular arrhythmias. jacc.org | Dog model of ischemia-reperfusion. jacc.org |

| N,S-dipropionyl cysteine ethyl ester (DPNCE) | Designed to provide both antioxidant and anaplerotic support. nih.gov | Pig model of ischemia-reperfusion. nih.gov |

Hepatic Protection Studies in Chemically-Induced Liver Injury Models

N-acetylcysteine (NAC) is well-established as an antidote for acetaminophen-induced liver injury, and its protective mechanisms have been studied in various animal models. buynacet.com A more lipophilic derivative, N-acetylcysteine ethyl ester (NACET), has shown superior efficacy in protecting against paracetamol (acetaminophen) intoxication in rats. researchgate.net

In a rat model of acetaminophen (B1664979) overdose, oral administration of NACET was more effective than NAC in protecting the liver. researchgate.net This enhanced protection is attributed to NACET's ability to be rapidly absorbed and enter cells, where it is converted to NAC and cysteine, thereby significantly increasing the glutathione (GSH) content in the liver and other tissues. nih.govresearchgate.net GSH is crucial for detoxifying the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI). buynacet.com

Studies have also shown that NAC can reduce the levels of pro-inflammatory cytokines that contribute to liver damage. nih.gov In experimental models of non-alcoholic fatty liver disease (NAFLD), NAC has been shown to block the accumulation of hepatic lipids and reduce pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.gov

The hepatoprotective effects of NAC and its derivatives in chemically-induced liver injury models are primarily linked to their ability to replenish intracellular GSH stores, directly scavenge reactive oxygen species, and modulate inflammatory pathways.

| Compound | Observed Hepatoprotective Effect | Animal Model |

| N-acetylcysteine ethyl ester (NACET) | More effective than NAC in protecting against paracetamol intoxication. researchgate.net Significantly increases hepatic glutathione (GSH) content. nih.govresearchgate.net | Rat models. nih.govresearchgate.net |

| N-acetylcysteine (NAC) | Protects against acetaminophen-induced liver injury. buynacet.com Reduces hepatic lipid accumulation and pro-inflammatory cytokines in NAFLD models. nih.gov | Animal models of liver injury. buynacet.comnih.gov |

Renal Protective Mechanisms in Animal Models of Kidney Dysfunction

N-acetylcysteine (NAC) and its derivatives have demonstrated renal protective effects in various animal models of kidney dysfunction. The primary mechanism of action is thought to be the mitigation of oxidative stress and inflammation, which are key contributors to kidney damage. biochemjournal.comnih.gov

In rat models, NAC has been shown to reduce serum creatinine (B1669602) and blood urea (B33335) nitrogen levels, which are markers of kidney dysfunction. biochemjournal.com It is believed to exert its protective effects by inducing the synthesis of glutathione (GSH), including mitochondrial GSH, and by removing damaged mitochondria. biochemjournal.com This leads to a reduction in renal tissue oxidative stress markers. biochemjournal.com

NAC has also been found to protect renal tubules from damage, reduce renal cell apoptosis, and promote cell repair through its antioxidant activity. xiahepublishing.com In a rat model of acyclovir-induced nephrotoxicity, NAC supplementation helped to normalize kidney histology and restore antioxidant enzyme levels. xiahepublishing.com Furthermore, in a diabetic rat model, NAC was shown to significantly reduce urinary protein, suggesting it may delay the progression of diabetic nephropathy. nih.gov

The more bioavailable derivative, N-acetylcysteine ethyl ester (NACET), has been shown to effectively increase GSH content in the kidneys of rats after oral administration, suggesting it may offer enhanced renal protection compared to NAC. researchgate.netbuynacet.com

| Compound | Observed Renal Protective Effect | Animal Model |

| N-acetylcysteine (NAC) | Reduced serum creatinine and blood urea nitrogen. biochemjournal.com Protected renal tubules from damage and reduced cell apoptosis. xiahepublishing.com Reduced urinary protein in diabetic model. nih.gov | Rat models of kidney dysfunction. biochemjournal.comnih.govxiahepublishing.com |

| N-acetylcysteine ethyl ester (NACET) | Increased glutathione (GSH) content in the kidneys. researchgate.netbuynacet.com | Rat models. researchgate.netbuynacet.com |

Studies on UV Radiation Protecting Efficacy in Animal Skin Models

The protective effects of S-Acetylcysteine ethyl ester (SACET) and other cysteine derivatives against UV radiation have been investigated in animal skin models. The primary mechanism of protection is their antioxidant activity, which helps to mitigate the oxidative stress induced by UV radiation.

In a study using a rat model, the efficacy of several topically applied cysteine derivatives, including SACET, was evaluated by measuring the inhibition of in vivo photobinding of phototoxic drugs to epidermal biomacromolecules. nih.gov The intrinsic protecting efficacy of SACET was found to be in the intermediate range among the tested compounds. nih.gov It was noted that S-acetylation, as in SACET, shortened the duration of protection compared to compounds with a free thiol group. nih.gov

In a study on mice, N-acetylcysteine (NAC) was found to protect melanocytes from UV-induced melanoma by reducing the formation of 8-oxoguanine, a marker of oxidative DNA damage. termedia.pl Another study in athymic nude mice showed that NAC can act as a chemopreventive agent in a model of tumor angiogenesis. termedia.pl

These studies in animal skin models suggest that cysteine derivatives can offer protection against the damaging effects of UV radiation, primarily through their antioxidant and anti-inflammatory properties.

| Compound | Observed UV Protective Effect | Animal Model |

| S-Acetylcysteine ethyl ester (SACET) | Showed intermediate intrinsic protecting efficacy against UV-induced photobinding. nih.gov | Rat epidermal model. nih.gov |

| N-acetylcysteine (NAC) | Reduced formation of 8-oxoguanine in melanocytes, protecting against UV-induced melanoma. termedia.pl | Mice skin models. termedia.pl |

Analytical Methodologies for S Acetylcysteine Ethylester and Its Metabolites in Research

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates)

Proper sample preparation is a critical first step to ensure the accuracy and reliability of analytical results for NACET and its metabolites. mdpi.com This process aims to remove interfering substances from the biological matrix and to stabilize the target analytes, which are often susceptible to oxidation. mdpi.com

For the analysis of total NACET and its metabolites, such as cysteine (Cys) and glutathione (B108866) (GSH), samples are often treated with a reducing agent like dithiothreitol (B142953) (DTT) to break disulfide bonds. Following reduction, deproteinization is typically carried out by adding an acid, such as trichloroacetic acid (TCA), which precipitates proteins that can interfere with the analysis. icm.edu.pl Centrifugation is then used to separate the protein-free supernatant containing the analytes of interest. In some protocols for urine analysis, the sample is first acidified before extraction with an organic solvent like ethyl acetate (B1210297). nih.gov

Extraction Protocols and Derivatization Strategies

Following initial sample clean-up, extraction and derivatization are often necessary to enhance the detectability and chromatographic properties of NACET and its metabolites.

Extraction: Solid-phase extraction (SPE) is a common technique used to isolate and concentrate the analytes from the deproteinized sample. The choice of SPE sorbent and elution solvents is critical for achieving high recovery of the target compounds.

Derivatization: Derivatization is frequently employed to improve the stability, volatility, or detector response of the analytes. icm.edu.pl

For HPLC analysis: Thiols are often labeled with a fluorescent probe, such as monobromobimane (B13751) (mBrB), which reacts selectively with the thiol group to form a highly fluorescent derivative. unisi.it Another approach involves derivatization with reagents that form chromophores, which can be detected by UV-Vis spectrophotometry. For instance, N-acetylcysteine can be derivatized post-column with methyl-propiolate to form a UV-absorbing product. researchgate.net

For GC analysis: Derivatization is essential to make the non-volatile amino acids suitable for gas chromatography. A common method is methylation, which converts the analytes into their more volatile methyl esters. nih.gov For example, S-benzyl-N-acetylcysteine can be derivatized to its methyl ester using HCl-methanol. nih.govoup.com

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating NACET and its metabolites from other components in the prepared sample, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of NACET and its metabolites in biological fluids. nih.govresearchgate.net Reversed-phase chromatography with a C18 column is a common approach.

A typical HPLC method involves a gradient elution program using a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile). The gradient is adjusted to achieve optimal separation of the different analytes. Detection is often performed using fluorescence after post-column derivatization or by UV absorbance at a specific wavelength. unisi.it For instance, NACET has been analyzed with UV detection at 215 nm. unisi.itnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., XDB-C18, 4.6 mm × 150 mm, 5 µm) | |

| Mobile Phase A | 0.25% (v/v) Sodium Acetate, pH 3.09 | |

| Mobile Phase B | Acetonitrile | |

| Flow Rate | 1.2 mL/min | |

| Detection | Fluorescence (Excitation: 390 nm, Emission: 480 nm) | |

| Retention Time (NAC) | 13.9 min | |

| Retention Time (NACET) | 18.6 min |

Gas Chromatography (GC) Methods

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of NACET and its metabolites, especially for volatile derivatives. nih.gov Due to the low volatility of these compounds, derivatization is a mandatory step. nih.gov

For the analysis of mercapturic acids like S-benzyl-N-acetylcysteine in urine, a simplified methylation method using HCl-methanol has been developed. nih.govoup.com The resulting methyl ester is then analyzed by capillary GC. nih.gov This method has shown good linearity and correlation with older methods that used more hazardous derivatizing agents like diazomethane. nih.gov

Detection and Quantification Approaches

The final step in the analytical workflow is the detection and quantification of the separated compounds. Mass spectrometry is a highly sensitive and specific detection method.

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, GC-MS)

Mass spectrometry is often coupled with chromatographic techniques to provide high selectivity and sensitivity for the quantification of NACET and its metabolites. researchgate.net

Spectrophotometric Detection Methods

Spectrophotometric methods offer a viable and accessible approach for the quantification of S-Acetylcysteine ethylester (NACET) in pharmaceutical preparations. These techniques are often based on the reducing properties of the thiol group present in NACET. A prominent method involves the reduction of copper(II) (Cu(II)) complexes to their chromophoric copper(I) (Cu(I)) counterparts by the analyte. The resulting colored Cu(I) complexes can then be measured spectrophotometrically at their maximum absorbance wavelengths.

Several ligands have been successfully employed in this assay, each forming a distinct chromophoric complex with Cu(I) and thus having a unique maximum absorbance wavelength. These include neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), and bathocuproine disulfonic acid (BCS). nih.govejgm.co.ukscience.gov

The reaction principle is as follows: NACET + 2[Cu(II)-Ligand]2+ → N,N'-diacetyl-L-cystine diethylester + 2[Cu(I)-Ligand]+ + 2H+

The absorbance of the Cu(I)-ligand complexes formed is directly proportional to the concentration of NACET in the sample. The specific maximum absorbance wavelengths for the Cu(I) complexes with these ligands are detailed in the table below. nih.govejgm.co.uk

| Ligand | Chromophore | Maximum Absorbance (λmax) |

| Neocuproine (NCN) | [Cu(NCN)₂]⁺ | 458 nm |

| Bicinchoninic acid (BCA) | [Cu(BCA)₂]³⁻ | 562 nm |

| Bathocuproine disulfonic acid (BCS) | [Cu(BCS)₂]³⁻ | 483 nm |

Kinetic spectrophotometry has also been utilized, which can enhance the selectivity of the method by measuring changes in absorbance over time, thereby minimizing potential interference from other substances present in the formulation. insights.bio The choice of ligand can influence the sensitivity and sampling rate of the analysis. For instance, methods utilizing the Cu(II)-BCS complex have been reported to provide high sensitivity and sampling rates. nih.gov

Bioanalytical Method Validation for Preclinical Research (e.g., Linearity, LOD, LOQ, Accuracy, Selectivity, Precision)

The validation of bioanalytical methods is a critical requirement for preclinical research to ensure the reliability and reproducibility of the quantitative data for a drug and its metabolites in biological matrices. ich.org For this compound (NACET), which is rapidly metabolized in vivo to N-acetylcysteine (NAC) and cysteine, the validation of analytical methods often focuses on these key metabolites in preclinical animal models. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for this purpose. science.govnih.gov

Validation is performed in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and it encompasses several key parameters. europa.eu